6,7-Piperazine Pixantrone
Overview
Description
6,7-Piperazine Pixantrone is a complex nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, pharmacology, and industrial chemistry.
Mechanism of Action
Target of Action
It is known that similar compounds often target dna or specific proteins within cells
Mode of Action
6,7-PiperazinePixantrone is believed to interact with its targets through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Dna intercalators often affect pathways related to dna replication and repair, transcription, and cell division . The disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 6,7-PiperazinePixantrone’s action are likely to include disruption of DNA structure, interference with DNA replication and transcription, and induction of cell death . These effects are typically more pronounced in rapidly dividing cells, which is why compounds like 6,7-PiperazinePixantrone are often used as anticancer agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like 6,7-PiperazinePixantrone. These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of 6,7-PiperazinePixantrone and similar compounds.
Biochemical Analysis
Biochemical Properties
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and alter cellular responses . Additionally, 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling cascades . Moreover, 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol can influence cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly kinases and other regulatory enzymes . This inhibition can disrupt normal cellular processes and lead to altered cell function. Additionally, this compound can bind to nucleic acids, affecting the transcription and translation processes . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under various conditions, although it may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression . These effects have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol vary with different dosages. At low doses, this compound can exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . This interaction can influence the metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound can affect the synthesis and degradation of nucleotides, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. For instance, this compound has been shown to accumulate in the nucleus, where it can interact with DNA and RNA . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol is critical for its activity and function. This compound is primarily localized in the nucleus, where it can interact with nucleic acids and regulatory proteins . Additionally, it may be targeted to other organelles, such as the mitochondria, through specific targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Piperazine Pixantrone typically involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in the presence of a catalyst. One efficient method employs a ruthenium-catalyzed hydrogen transfer strategy, where 2-nitroanilines and vicinal diols serve as hydrogen suppliers and acceptors . This method is advantageous due to its operational simplicity, broad substrate scope, and the use of renewable reactants.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using the same catalytic hydrogen transfer strategy. The process involves the use of biomass-derived alcohols as reactants, which aligns with green chemistry principles and ensures sustainability .
Chemical Reactions Analysis
Types of Reactions
6,7-Piperazine Pixantrone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing the compound’s biological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-1,4-di-N-oxides.
Reduction: Amino-substituted quinoxalines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
6,7-Piperazine Pixantrone has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Disubstituted naphtho[2,3-f]quinoxaline-7,12-dione: Similar in structure but differs in the substitution pattern and biological activities.
Isoindolo[2,1-a]quinoxalines: Another class of nitrogen-containing heterocycles with high cytotoxic activity against cancer cells.
Uniqueness
6,7-Piperazine Pixantrone is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(2-aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)17(24)10-8-19-3-1-9(10)16(14)23/h1,3,7-8,20,23-24H,2,4-6,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJICVIMVLABIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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